
Boc-beta-N-Methylamino-D-Ala
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-beta-N-Methylamino-D-Ala, also known as tert-butoxycarbonyl-beta-N-methylamino-D-alanine, is a derivative of the amino acid alanine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and makes it useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-beta-N-Methylamino-D-Ala typically involves a multi-step process:
Mannich Reaction: Diethyl acetamidomalonate, N-methylbenzylamine, and formaldehyde aqueous solution undergo a Mannich reaction to form an intermediate.
Hydrolysis and Decarboxylation: The intermediate is hydrolyzed and decarboxylated using an alkali to obtain another intermediate.
Catalytic Debenzylation and Boc Protection: Palladium-carbon catalytic debenzylation and Boc protection are performed in the presence of Boc anhydride to obtain the final intermediate.
L-Acetyltransferase Reaction: The intermediate undergoes an L-acetyltransferase reaction to obtain the L-isomer, followed by Boc protection.
Final Product Formation: The Boc protection is removed, and the intermediate is converted to its hydrochloride form using hydrogen chloride, resulting in the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactions with precise control over reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions
Boc-beta-N-Methylamino-D-Ala undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
Boc-beta-N-Methylamino-D-Ala has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and other organic synthesis processes.
Biology: The compound is studied for its role in protein structure and function.
Medicine: Research explores its potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: It is used in the production of various chemical products and intermediates.
作用机制
The mechanism of action of Boc-beta-N-Methylamino-D-Ala involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing their activity and leading to various biological effects. For example, it may interact with glutamate receptors, leading to excitotoxicity and oxidative stress .
相似化合物的比较
Similar Compounds
Beta-N-Methylamino-L-Alanine: A naturally occurring neurotoxin produced by cyanobacteria.
N-(2-Aminoethyl)glycine: An isomer of beta-N-methylamino-L-alanine.
2,4-Diaminobutyric Acid: Another isomer with similar properties.
Uniqueness
Boc-beta-N-Methylamino-D-Ala is unique due to its Boc protecting group, which enhances its stability and makes it suitable for various synthetic applications. This distinguishes it from other similar compounds that lack this protective group .
属性
分子式 |
C9H18N2O4 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
(2R)-3-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-10-4)7(12)13/h6,10H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-/m1/s1 |
InChI 键 |
MPDRVOVGOYLKQX-ZCFIWIBFSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CNC)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CNC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane;ruthenium](/img/structure/B13396958.png)
![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B13396962.png)
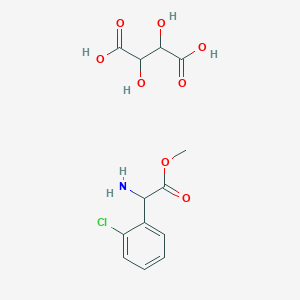
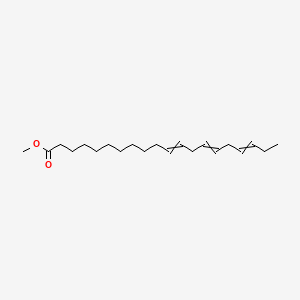
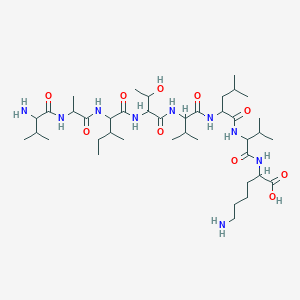


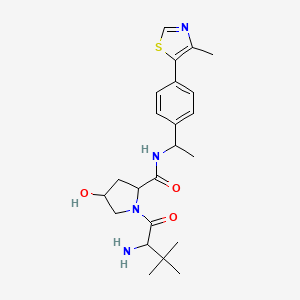
![3-[1-(4-Fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid](/img/structure/B13397001.png)

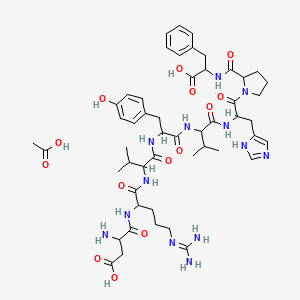
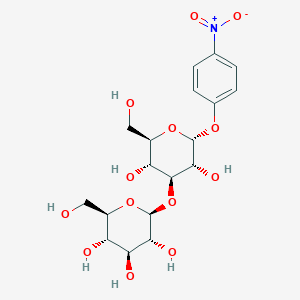
![1-[2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397026.png)

